N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide
Description
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide is an organic compound that features a benzamide core with a 4-methoxybenzyl group and a 1H-pyrrol-1-yl group attached to it
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-23-18-10-4-15(5-11-18)14-20-19(22)16-6-8-17(9-7-16)21-12-2-3-13-21/h2-13H,14H2,1H3,(H,20,22) |
InChI Key |
ZYKVHLLJSUOILP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Pyrrole Group: The 1H-pyrrol-1-yl group can be introduced via a nucleophilic substitution reaction using 1H-pyrrole and a suitable leaving group on the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The pyrrole group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl-4-(1H-pyrrol-1-yl)benzamide.
Reduction: Formation of N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)aniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The methoxybenzyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrrole group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)aniline: Similar structure but with an amine group instead of a benzamide core.
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide core.
Uniqueness
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to the combination of the methoxybenzyl and pyrrole groups attached to the benzamide core. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Biological Activity
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its effects on various cellular targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide core substituted with a methoxybenzyl group and a pyrrole moiety. The methoxy group enhances the compound's lipophilicity , which may influence its bioavailability and interaction with biological targets. The unique structure allows for diverse interactions within biological systems, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific protein interactions involved in cancer progression. It has been evaluated against various cancer cell lines, demonstrating antiproliferative effects.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by chronic inflammation.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival.
- Receptor Interaction : Binding to specific receptors can modulate cellular responses, influencing both normal and pathological processes.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, the compound showed promising results against:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation |
| K562 (Leukemia) | 15 | Inhibition of cell cycle progression |
| MV4-11 (Leukemia) | 12 | Modulation of apoptotic pathways |
These findings indicate that this compound effectively reduces cell viability in these models, suggesting potential use in anticancer therapy.
Anti-inflammatory Studies
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential utility in treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in significant apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells after 24 hours of treatment, correlating with increased expression of pro-apoptotic markers.
Case Study 2: Inhibition of Inflammatory Response
In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages. These results support its role as an anti-inflammatory agent, potentially beneficial for conditions like rheumatoid arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
